![molecular formula C15H20N4O3 B3020131 5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-31-2](/img/structure/B3020131.png)
5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrido[2,3-d]pyrimidine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical properties and biological activities, possibly including antitumor effects, as seen in related compounds.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of dimethylpyrimidine diones with various amines. For instance, a one-step preparation of the pyrido[3,4-d]pyrimidine ring system has been achieved by reacting 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines . Similarly, the reaction of 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione N(2)-oxide with morpholine resulted in the formation of a morpholino derivative . These methods could potentially be adapted for the synthesis of the compound , by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the presence of a rigid structure and additional heteroatoms in the side chain has been associated with increased effectiveness in FGFR1 inhibition . The dimethylmorpholino group in the compound of interest is likely to contribute to the rigidity and may introduce additional heteroatoms that could enhance biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. Acylations of dimethylpyrimidine diones have been successfully performed to yield acyl derivatives . Moreover, the sensitivity of certain pyrimidine derivatives towards nucleophiles has been exploited to produce carboxylic acid derivatives . These reactions highlight the reactivity of the pyrimidine ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their UV and 1H NMR spectra and pKa values, are important for understanding their behavior in biological systems . These properties are influenced by the substituents on the pyrimidine ring and can affect the compound's solubility, stability, and interaction with biological targets.
Wirkmechanismus
Target of Action
Similar pyrimidine-based derivatives such as thieno[2,3-d]pyrimidines have been known to exhibit a wide range of pharmacological properties . They have been associated with various biological targets like dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets, leading to changes in cellular processes . For instance, they can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
For instance, they can scavenge reactive oxygen species, which may be of great value in preventing the onset and propagation of oxidative diseases .
Pharmacokinetics
The molecular formula of the compound is c12h15n3os , which suggests that it is a relatively small molecule. This could potentially influence its absorption and distribution within the body.
Result of Action
Similar pyrimidine derivatives have been known to exhibit various therapeutic properties such as antioxidant, antiviral, and antimalarial effects . They can also have cytotoxic effects against certain cancer cell lines .
Eigenschaften
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-9-7-19(8-10(2)22-9)11-5-6-16-13-12(11)14(20)18(4)15(21)17(13)3/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSXQVCVDGITFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

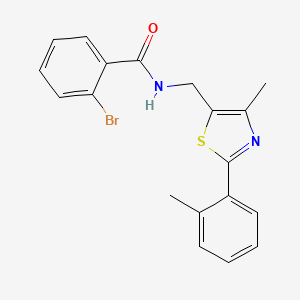

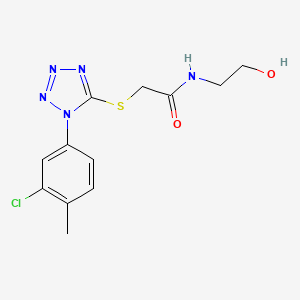
![2-[1-[3-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B3020055.png)
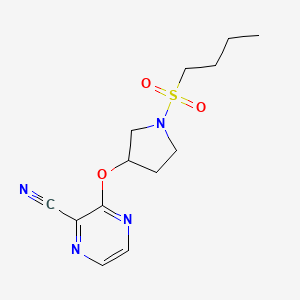
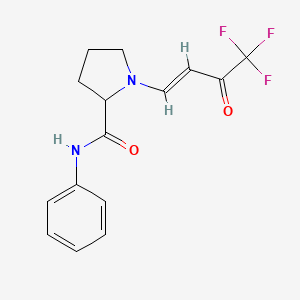
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B3020059.png)

![3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine](/img/structure/B3020063.png)
![4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020065.png)
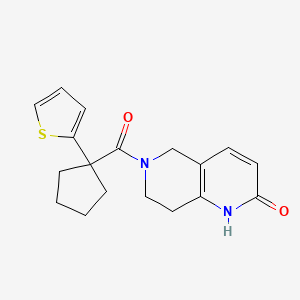
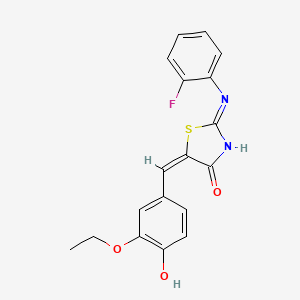
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3020069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)